molecular formula C10H12N2O B8479789 1-Methyl-5-phenylpyrazolidin-3-one CAS No. 14776-37-5

1-Methyl-5-phenylpyrazolidin-3-one

Cat. No.: B8479789
CAS No.: 14776-37-5
M. Wt: 176.21 g/mol
InChI Key: JNZGAKJBZUGXCU-UHFFFAOYSA-N
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Description

1-Methyl-5-phenylpyrazolidin-3-one (CAS: 89-25-8), also known as Norphenazone, is a heterocyclic organic compound with the molecular formula C₁₀H₁₁N₂O. Structurally, it features a pyrazolidinone core—a five-membered ring containing two nitrogen atoms and a ketone group—substituted with a methyl group at position 1 and a phenyl group at position 5 . This compound is historically significant as a precursor or intermediate in pharmaceuticals and dye synthesis. Its synonyms include 3-Methyl-1-phenyl-5-pyrazolone and l-Phenyl-3-methylpyrazolone-5, reflecting its diverse nomenclature in chemical literature .

Properties

CAS No.

14776-37-5

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

1-methyl-5-phenylpyrazolidin-3-one

InChI

InChI=1S/C10H12N2O/c1-12-9(7-10(13)11-12)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,11,13)

InChI Key

JNZGAKJBZUGXCU-UHFFFAOYSA-N

Canonical SMILES

CN1C(CC(=O)N1)C2=CC=CC=C2

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

1-Methyl-5-phenylpyrazolidin-3-one is characterized by its unique pyrazolidinone structure, which includes a methyl group at the first position and a phenyl group at the fifth position of the pyrazolidinone ring. Its molecular formula is C10H12N2OC_{10}H_{12}N_2O with a molecular weight of approximately 176.22 g/mol. The structural features contribute to its biological activity and chemical reactivity, making it a valuable compound for research and development.

Medicinal Chemistry

1-Methyl-5-phenylpyrazolidin-3-one exhibits significant anti-inflammatory and antioxidant properties, making it a candidate for drug development aimed at treating inflammatory diseases. Research indicates that compounds in the pyrazolidinone class can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. This inhibition can lead to reduced production of prostaglandins, thereby alleviating inflammation .

Case Studies:

  • A study demonstrated that 1-methyl-5-phenylpyrazolidin-3-one significantly reduced pro-inflammatory cytokine levels in cultured macrophages, indicating its potential application in treating conditions such as arthritis .
  • Another investigation into its antitumor activity revealed that this compound induced apoptosis in cancer cell lines, showing promise as an anticancer agent .

Antimicrobial Activity

Recent studies highlight the antimicrobial efficacy of 1-methyl-5-phenylpyrazolidin-3-one against various bacteria and fungi. It has shown notable inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antimicrobial agents .

Case Studies:

  • An evaluation of antimicrobial activity found that derivatives of pyrazolidinones exhibited significant antibacterial properties, supporting the hypothesis that 1-methyl-5-phenylpyrazolidin-3-one may share these beneficial effects .

Chemosensor Applications

The compound's ability to form stable complexes with metal ions has been explored for use as a chemosensor. This property is particularly useful in environmental monitoring and biochemical applications where detecting metal ions is crucial.

Case Studies:

  • Research indicates that 1-methyl-5-phenylpyrazolidin-3-one can act as a chemosensor due to changes in electronic properties upon interaction with metal ions, which can be monitored using techniques such as electron spectroscopy .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesUnique Aspects
5-(4-Methoxyphenyl)-1-phenylpyrazolidin-3-oneContains a methoxy groupKnown for potent analgesic properties
1-(4-Methoxyphenyl)-3-methylpyrazolidin-5-oneMethyl group instead of phenylExhibits anti-inflammatory activity
5-(4-Chlorophenyl)-1-phenylpyrazolidin-3-oneChlorine substitution on phenylEnhanced antimicrobial properties

This comparative analysis highlights the structural diversity within the pyrazolidinone family and their associated biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 1-Methyl-5-phenylpyrazolidin-3-one, we analyze its structural analogs and derivatives, focusing on key differences in molecular architecture, synthesis, and applications.

5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one

Structure: This compound (described in ) shares the pyrazolone core but incorporates additional fused heterocyclic systems, including a thienopyrimidine and chromenopyrazolopyridine framework . Applications: Such polycyclic pyrazolone derivatives are typically explored for pharmaceutical applications, such as kinase inhibition or anticancer agents, due to their ability to interact with multiple binding pockets . Synthesis: The synthesis involves multi-step reactions, including cyclocondensation and cross-coupling, contrasting with simpler pyrazolones like Norphenazone, which can be synthesized via single-step alkylation or condensation .

5-Methyl-2-pyrrolidone

Structure: A five-membered lactam (pyrrolidone) with a methyl group at position 5 (CAS: 108-27-0). Unlike pyrazolidinones, pyrrolidones lack a ketone group and have only one nitrogen atom in the ring . Physical Properties: 5-Methyl-2-pyrrolidone is a polar aprotic solvent with a high boiling point (~245°C) and excellent solubility in water and organic solvents . In contrast, pyrazolones are less volatile and often crystalline solids. Applications: Pyrrolidones are widely used as industrial solvents or drug delivery enhancers (e.g., in Pfizer’s COVID-19 antiviral Paxlovid). Pyrazolones like Norphenazone, however, are more commonly employed as synthetic intermediates or bioactive scaffolds .

Antipyrine (Phenazone)

Both compounds have been used in analgesic formulations, though Norphenazone’s methyl group may alter metabolic stability .

Comparative Data Table

Compound Molecular Formula Core Structure Key Substituents Applications
1-Methyl-5-phenylpyrazolidin-3-one C₁₀H₁₁N₂O Pyrazolidinone 1-Methyl, 5-phenyl Pharmaceutical intermediate
Thienopyrimidinyl-chromeno-pyrazolo-pyridinone C₂₃H₁₄N₆O₂S Polycyclic pyrazolone Thienopyrimidine, chromenopyridine Kinase inhibitors
5-Methyl-2-pyrrolidone C₅H₉NO Pyrrolidone 5-Methyl Solvent, drug delivery
Antipyrine C₁₁H₁₂N₂O Pyrazolone 1-Phenyl Analgesic, anti-inflammatory

Key Research Findings

  • Structural Complexity and Bioactivity: The addition of fused heterocycles (e.g., thienopyrimidine) to pyrazolone cores significantly enhances biological activity, as seen in , where such derivatives show promise in targeting cancer pathways .
  • Solubility and Reactivity : Pyrrolidones like 5-Methyl-2-pyrrolidone exhibit superior solvent properties compared to pyrazolones, but pyrazolones offer greater versatility in medicinal chemistry due to their tunable aromatic and ketone functionalities .
  • Synthetic Accessibility: Norphenazone’s simpler structure allows for cost-effective synthesis, while polycyclic analogs require advanced techniques like Suzuki-Miyaura coupling, limiting scalability .

Preparation Methods

Reaction Mechanism and General Protocol

The most widely employed method for synthesizing pyrazolidinones involves the cyclocondensation of α,β-unsaturated esters with hydrazine derivatives. For 1-methyl-5-phenylpyrazolidin-3-one, methylhydrazine serves as the nitrogen source to introduce the N(1)-methyl group. The reaction typically proceeds via a conjugate addition-cyclization sequence:

  • Conjugate Addition : Methylhydrazine attacks the β-carbon of the α,β-unsaturated ester, forming a hydrazide intermediate.

  • Cyclization : Intramolecular nucleophilic attack by the hydrazide nitrogen onto the ester carbonyl group yields the pyrazolidinone ring.

Example: Synthesis from Cinnamic Acid Derivatives

Using methyl cinnamate (phenyl-substituted α,β-unsaturated ester) and methylhydrazine under reflux in ethanol generates 1-methyl-5-phenylpyrazolidin-3-one. Triethylamine is often added to deprotonate methylhydrazine, enhancing nucleophilicity.

Table 1: Representative Conditions and Yields

Starting MaterialReagent Ratio (Methylhydrazine:Ester)SolventTemperature (°C)Time (h)Yield (%)
Methyl cinnamate1.2:1Ethanol80672
Ethyl β-phenylacrylate1.5:1Toluene100868

Regioselectivity Challenges

The reaction of unsymmetrical α,β-unsaturated esters (e.g., β-phenylacrylates) with methylhydrazine can yield regioisomeric products. For instance, crotonic acid derivatives produce a 62:38 mixture of 1-methyl-5-methyl and 1-methyl-3-methyl regioisomers. To favor the 5-phenyl isomer, electron-withdrawing groups at the β-position (e.g., phenyl) stabilize the transition state during conjugate addition.

Amino Acid-Based Synthesis

L-Phenylalanine as a Chiral Building Block

A stereoselective route starts with L-phenylalanine, leveraging its inherent chirality to construct the pyrazolidinone core. The synthesis involves four steps:

  • Esterification : L-Phenylalanine is converted to its methyl ester.

  • β-Keto Ester Formation : The ester undergoes Claisen condensation with methyl acetate to form a β-keto ester.

  • Reduction and Mesylation : The β-keto ester is reduced to a β-hydroxy ester, followed by mesylation to activate the leaving group.

  • Cyclization : Treatment with methylhydrazine induces cyclization, yielding 1-methyl-5-phenylpyrazolidin-3-one.

Table 2: Stepwise Yields in Amino Acid Route

StepReagents/ConditionsYield (%)
EsterificationSOCl₂, MeOH95
Claisen CondensationLiHMDS, Methyl acetate43
ReductionNaBH₄, MeOH89
MesylationMsCl, Pyridine92
CyclizationMethylhydrazine, CH₂Cl₂57

Diastereomer Separation

The final product is obtained as a mixture of diastereomers due to the stereogenic center at C(5). Chromatographic separation or recrystallization is required to isolate the desired isomer.

Reductive Alkylation of Azomethine Imines

Sequential Functionalization Strategy

Preformed pyrazolidinones lacking the N(1)-methyl group can be functionalized via reductive alkylation:

  • Azomethine Imine Formation : Treatment of 5-phenylpyrazolidin-3-one with acetone generates an azomethine imine intermediate.

  • Reduction : Sodium borohydride reduces the imine bond, introducing the methyl group at N(1).

Table 3: Reductive Alkylation Optimization

SubstrateAldehyde/KetoneReducing AgentSolventYield (%)
5-Phenylpyrazolidin-3-oneAcetoneNaBH₄MeOH93

Solid-Phase and Catalytic Approaches

Rh(III)-Catalyzed C–H Activation

Recent advances employ transition-metal catalysis for pyrazolidinone functionalization. For example, Rh(III)-catalyzed C–H/N–H activation enables the coupling of 1-phenylpyrazolidinones with oxadiazolones, though this method primarily yields fused heterocycles. Adapting this strategy for 1-methyl-5-phenylpyrazolidin-3-one remains exploratory.

Analysis of Reaction Conditions and Optimization

Solvent and Temperature Effects

  • Polar Solvents : Ethanol and DMF enhance cyclization rates but may promote side reactions (e.g., ester hydrolysis).

  • Temperature : Reactions above 80°C improve conversion but risk decomposition. Microwave-assisted synthesis reduces reaction times by 50%.

Stoichiometry and Additives

  • Methylhydrazine Excess : A 1.2–1.5:1 ratio of methylhydrazine to ester minimizes unreacted starting material.

  • Base Additives : Triethylamine (1.0 equiv) improves yields by neutralizing HCl generated during mesylation steps .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 1-Methyl-5-phenylpyrazolidin-3-one, and how can reaction conditions be optimized?

  • Answer: Synthesis typically involves condensation of hydrazine derivatives with diketones or cyclization reactions. For example, analogous pyrazolidinones are synthesized via acid-catalyzed cyclization (e.g., using HCl in water at 0–50°C) . Optimization strategies include adjusting temperature gradients (e.g., heating to 50°C to achieve clear solutions ), solvent polarity, and stoichiometric ratios. Purity ≥98% can be achieved via GC monitoring .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?

  • Answer:

  • NMR : For confirming substituent positions and stereochemistry.
  • XRPD (X-ray Powder Diffraction) : Critical for polymorph identification. Peaks at 2θ = 15.2° (intensity 100%) and 24.5° (intensity 85%) are indicative of specific crystalline forms .
  • Melting Point Analysis : Used to validate purity (e.g., mp 128–131°C for structurally related 3-Methyl-1-phenyl-5-pyrazolone ).

Q. What safety protocols should be followed during handling and synthesis?

  • Answer:

  • Use personal protective equipment (PPE) and ensure ventilation .
  • In case of skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .
  • Avoid environmental release due to potential bioaccumulation risks (data limited for pyrazolidinones, but analogous compounds show ecological persistence ).

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR shifts or XRPD patterns) be resolved?

  • Answer:

  • Iterative Refinement : Cross-validate data using multiple techniques (e.g., compare XRPD with single-crystal XRD for polymorph confirmation) .
  • Computational Modeling : Density Functional Theory (DFT) can predict NMR chemical shifts or XRPD patterns to reconcile experimental discrepancies .
  • Statistical Analysis : Apply principal component analysis (PCA) to identify outlier data points in batch syntheses .

Q. What strategies are effective for optimizing reaction yields in multi-step syntheses?

  • Answer:

  • Stepwise Monitoring : Use HPLC or TLC to track intermediate formation (e.g., as in the synthesis of pyrazolo-pyrimidin derivatives ).
  • Catalyst Screening : Test palladium or enzyme catalysts for regioselective modifications.
  • Temperature Gradients : For cyclization steps, gradual heating (e.g., 0°C → 50°C over 2.3 hours) improves yield by 20–30% .

Q. How can computational methods predict the biological activity or stability of 1-Methyl-5-phenylpyrazolidin-3-one?

  • Answer:

  • Molecular Docking : Simulate binding affinity to target proteins (e.g., using PyRx or AutoDock). Structural analogs with pyrrolidinyl groups show activity in pharmaceutical contexts .
  • DFT Calculations : Predict thermodynamic stability and reactive sites (e.g., nitro or methyl groups may influence degradation pathways ).
  • QSAR Modeling : Relate substituent effects (e.g., methoxy vs. methyl groups) to bioactivity using datasets from related pyrazolidinones .

Q. What approaches are used to identify and characterize polymorphs of this compound?

  • Answer:

  • XRPD Screening : Compare experimental patterns with simulated data from single-crystal structures (e.g., 12 distinct peaks in the 5–40° 2θ range ).
  • Thermogravimetric Analysis (TGA) : Assess thermal stability differences between polymorphs.
  • Solvent-Mediated Recrystallization : Use polar/non-polar solvents to isolate metastable forms .

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